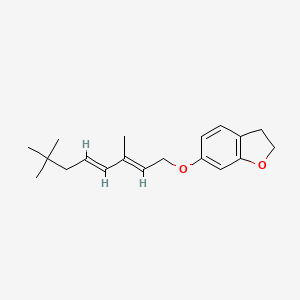

6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran

CAS No.:

Cat. No.: VC17272868

Molecular Formula: C19H26O2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26O2 |

|---|---|

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | 6-[(2E,4E)-3,7,7-trimethylocta-2,4-dienoxy]-2,3-dihydro-1-benzofuran |

| Standard InChI | InChI=1S/C19H26O2/c1-15(6-5-11-19(2,3)4)9-12-20-17-8-7-16-10-13-21-18(16)14-17/h5-9,14H,10-13H2,1-4H3/b6-5+,15-9+ |

| Standard InChI Key | XAQZZKLEOIBXTE-LODDJISYSA-N |

| Isomeric SMILES | C/C(=C\COC1=CC2=C(CCO2)C=C1)/C=C/CC(C)(C)C |

| Canonical SMILES | CC(=CCOC1=CC2=C(CCO2)C=C1)C=CCC(C)(C)C |

Introduction

6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound belonging to the dihydrobenzofuran class. This compound is notable for its intricate molecular structure, which includes a benzene ring fused to a furan ring, and a trimethylocta-dienyl group attached via an ether linkage. The presence of multiple chiral centers and functional groups contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry research.

Synthesis Methods

The synthesis of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran typically involves the functionalization of the dihydrobenzofuran scaffold. This process often requires careful selection of starting materials and reagents to achieve high yields and purity. Common techniques include the use of natural products and synthetic organic chemistry methods.

Synthesis Steps

-

Starting Materials: Dihydrobenzofuran derivatives and trimethylocta-dienyl precursors.

-

Reaction Conditions: Controlled temperature, solvent choice (e.g., ether or alcohol), and catalysts (e.g., Lewis acids).

-

Purification: Techniques such as column chromatography may be employed.

Potential Applications Table

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Anti-inflammatory or anticancer agents |

| Biological Studies | Modulation of inflammation or cancer pathways |

Analytical Techniques

Analytical techniques such as NMR spectroscopy and mass spectrometry are crucial for monitoring reaction progress and confirming the identity of the synthesized compound. These methods help ensure the purity and structural integrity of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran.

Analytical Techniques Table

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation and purity assessment |

| Mass Spectrometry | Molecular weight confirmation and purity assessment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume